4-methoxy-N-(1,2-oxazol-3-yl)benzamide
Overview
Description
4-methoxy-N-(1,2-oxazol-3-yl)benzamide is a useful research compound. Its molecular formula is C11H10N2O3 and its molecular weight is 218.21 g/mol. The purity is usually 95%.
The exact mass of the compound N-3-isoxazolyl-4-methoxybenzamide is 218.06914219 g/mol and the complexity rating of the compound is 239. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antibacterial Applications
N-3-isoxazolyl-4-methoxybenzamide derivatives have been explored for their antibacterial properties, specifically targeting the bacterial cell division protein FtsZ. These compounds are potent antistaphylococcal agents with improved pharmaceutical properties. The mechanism involves inhibiting the essential function of FtsZ, leading to bacterial cell division disruption (Haydon et al., 2010). Another study found that 3-Methoxybenzamide inhibits ADP-ribosyltransferase, affecting cell division in Bacillus subtilis by causing filamentation and eventually lysis (Ohashi et al., 1999).
Herbicide Applications
Isoxaben, a derivative, is used as a pre-emergence herbicide for controlling weeds in ornamental plants. It undergoes degradation in the rhizosphere, revealing microbial activity as a major factor in its breakdown. This highlights its environmental impact and degradation pathway in soil (Drakeford et al., 2003). Moreover, novel classes of potential herbicides have been discovered, showing strong phytotoxic effects on both shoot and root systems of Arabidopsis thaliana, indicating their promising role as synthetic herbicides (Araniti et al., 2014).
Molecular Interaction Studies
Studies on molecular structures, such as N-3-hydroxyphenyl-4-methoxybenzamide, have provided insights into intermolecular interactions, crucial for understanding their biological activity and potential pharmaceutical applications. This includes evaluating the influence of dimerization and crystal packing on molecular geometry, which aids in drug design processes (Karabulut et al., 2014).
Chemical Synthesis and Modification
Research has also focused on chemical synthesis techniques, such as Rh(III)-catalyzed oxidative olefination, which uses N-methoxybenzamides in a mild, selective, and high-yielding process. This method highlights the chemical versatility and potential for creating diverse compounds with significant biological activities (Rakshit et al., 2011).
Properties
IUPAC Name |
4-methoxy-N-(1,2-oxazol-3-yl)benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-15-9-4-2-8(3-5-9)11(14)12-10-6-7-16-13-10/h2-7H,1H3,(H,12,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLKPWYNOKSRZEQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=NOC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.